molecular formula C10H17N7O5 B12306203 neo-Saxitoxin

neo-Saxitoxin

Cat. No.: B12306203
M. Wt: 315.29 g/mol
InChI Key: PPEKGEBBBBNZKS-UHFFFAOYSA-N
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Description

Neo-Saxitoxin is a potent neurotoxin that belongs to the paralytic shellfish toxins group. It is a natural alkaloid produced by certain species of marine dinoflagellates and freshwater cyanobacteria. This compound is structurally similar to saxitoxin, with the primary difference being an additional hydroxyl group bonded to nitrogen. This compound is highly hydrophilic and thermostable, meaning it is not destroyed by cooking .

Preparation Methods

Neo-Saxitoxin can be extracted from natural sources such as marine dinoflagellates and freshwater cyanobacteria. The extraction process typically involves liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods. These methods are known for their high sensitivity and selectivity

Chemical Reactions Analysis

Neo-Saxitoxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives .

Scientific Research Applications

Neo-Saxitoxin has several scientific research applications across various fields:

Mechanism of Action

Neo-Saxitoxin exerts its effects by blocking the extracellular portion of voltage-gated sodium channels. This action prevents the influx of sodium ions, thereby inhibiting the generation and propagation of action potentials in neurons. This mechanism is highly specific and reversible, making this compound a powerful neurotoxin .

Comparison with Similar Compounds

Neo-Saxitoxin is similar to other paralytic shellfish toxins such as saxitoxin and gonyautoxins. The primary difference between this compound and saxitoxin is the presence of an additional hydroxyl group in this compound. This structural difference contributes to variations in their potency and toxicity. Other similar compounds include decarbamoyl-saxitoxin and N-sulfocarbamoyl compounds .

Properties

Molecular Formula

C10H17N7O5

Molecular Weight

315.29 g/mol

IUPAC Name

(2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methyl carbamate

InChI

InChI=1S/C10H17N7O5/c11-6-14-5-4(3-22-8(13)18)17(21)7(12)16-2-1-9(19,20)10(5,16)15-6/h4-5,12,19-21H,1-3H2,(H2,13,18)(H3,11,14,15)

InChI Key

PPEKGEBBBBNZKS-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)O

Origin of Product

United States

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